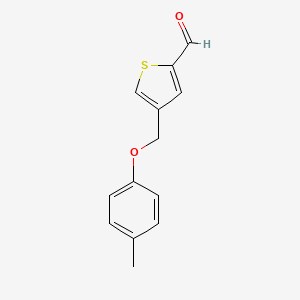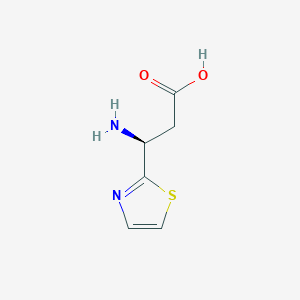
(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Thiazole derivatives, including this compound, are explored for their potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.
1,3,4-Thiadiazole: Contains a thiadiazole ring, which is structurally similar but has different chemical properties.
Uniqueness
(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is unique due to its specific arrangement of functional groups and the presence of the thiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)/t4-/m0/s1 |
InChI Key |
RYXFYJOVBFTPTP-BYPYZUCNSA-N |
Isomeric SMILES |
C1=CSC(=N1)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CSC(=N1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


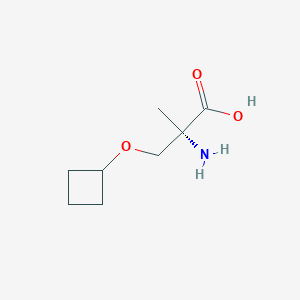
![(3AS,4S,6R,6aS)-4-(allyloxy)-6-((R)-1,2-bis(benzyloxy)ethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13338025.png)
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
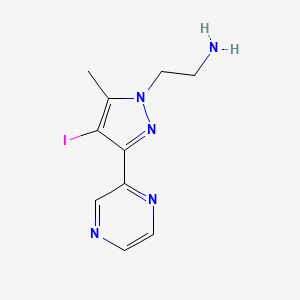
![(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13338037.png)
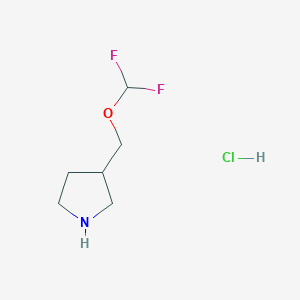
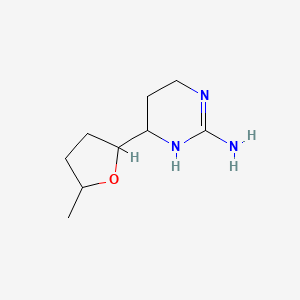
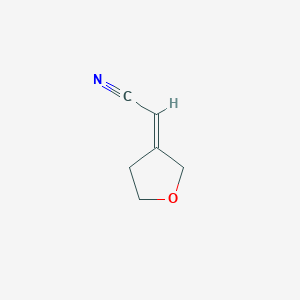
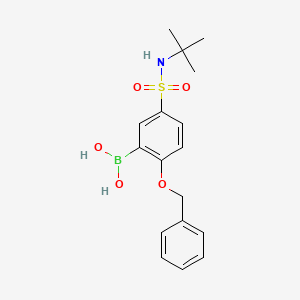
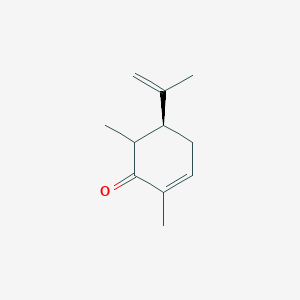

![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)

